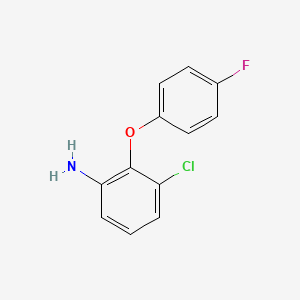

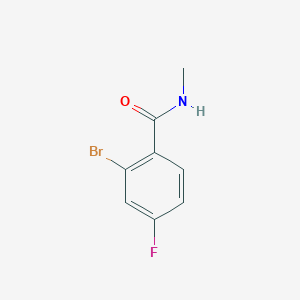

3-Chloro-2-(4-fluorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

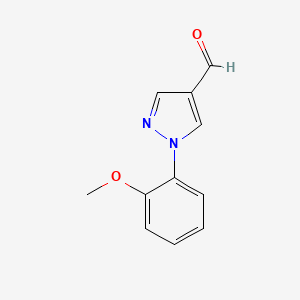

3-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-(4-fluorophenoxy)aniline is1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 . This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Chloro-2-(4-fluorophenoxy)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.科学的研究の応用

Synthesis Methods and Applications

Synthesis Approach : A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a related compound, was developed using readily available materials, featuring high yields and low waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Pharmaceutical Importance : Computational analysis of 3-chloro-4-fluoro-aniline showed its significance in pharmaceutical applications due to its unique properties. This study used density functional theory to predict complex aniline precursors' structural and spectroscopic properties (M. Aziz, S Nadeem, M. Anwar, 2018).

Catalytic Oxidation : Fe3O4 nanoparticles were used as catalysts for the catalytic oxidation of aniline compounds. This study showed that these nanoparticles effectively removed aniline from solutions, indicating a potential application in water treatment or environmental remediation (Shengxiao Zhang et al., 2009).

Molecular and Computational Studies

Docking and QSAR Studies : Docking and quantitative structure–activity relationship studies were performed on derivatives of this compound as c-Met kinase inhibitors. The study provided insights into the molecular features contributing to high inhibitory activity (Julio Caballero et al., 2011).

Vibrational Analysis and Nonlinear Optical Investigations : Detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline were carried out, revealing its potential for optical limiting applications and suitability as therapeutic agents for anti-inflammation and anti-cancer activities (Merin K George et al., 2021).

Adsorption Studies : The adsorption of chloro derivatives of aniline on halloysite adsorbents was studied, which is relevant in the context of environmental pollution and wastewater treatment. This study highlights the use of these compounds in analyzing adsorption properties (P. Słomkiewicz et al., 2017).

Environmental and Safety Studies

Photochemical Behavior in Aqueous Solutions : A study on the photochemical behavior of halogenoanilines, including chloro derivatives in water, provides insights into the environmental impact and degradation pathways of these compounds (K. Othmen, P. Boule, 2000).

Genotoxic Impurity Determination : A method was developed for determining genotoxic impurity in lapatinib ditosylate, including 3- chloro-4-( 3- fluorobenzyloxy)- aniline. This highlights the compound's relevance in ensuring pharmaceutical safety and purity (Chen Jian-dong et al., 2015).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用機序

Mode of Action

Similar compounds have been known to inhibit enzyme activity or uncouple oxidative phosphorylation in mitochondria . The exact interaction of 3-Chloro-2-(4-fluorophenoxy)aniline with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(4-fluorophenoxy)aniline . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

特性

IUPAC Name |

3-chloro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJNBQLVDBZSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

acetic acid](/img/structure/B1318561.png)